5-甲基-α-吡咯烷基苯乙酮(盐酸盐)

科学研究应用

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 由于其独特的性质而被广泛用于科学研究。它的一些应用包括:

作用机制

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 主要作为三元再摄取抑制剂,影响血清素、多巴胺和去甲肾上腺素转运蛋白。 它与这些转运蛋白结合并逆转其功能,导致突触间隙中这些神经递质的水平升高 . 此外,它还作为 5-HT2A 和 5-HT2B 受体的激动剂,有助于其致幻作用 .

生化分析

Biochemical Properties

5-MAPB (hydrochloride) is a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine . It also acts as an agonist for the 5-HT 2A and 5-HT 2B receptors . The compound binds to the dopamine transporter in rat brain cells with a lower affinity than cocaine .

Cellular Effects

5-MAPB (hydrochloride) primarily interacts with various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . This interaction contributes to its empathogenic effects . The substance’s pharmacological properties make it a potential candidate for therapeutic applications .

Molecular Mechanism

The primary action of 5-MAPB (hydrochloride) on dopamine is through reversal of the transporter to release dopamine . This is consistent with the effects and it is possible that it exerts a similar action on serotonin and norepinephrine transporters .

Temporal Effects in Laboratory Settings

5-MAPB (hydrochloride) displaced [125I]RTI-121 in a concentration-dependent manner, with significant effects at 10 and 30 µM . The voltammetry data suggest that 5-MAPB reduces the rate of dopamine reuptake .

Dosage Effects in Animal Models

In animal models, 5-MAPB (hydrochloride) and its N-methyl derivative 5-MAPB induced dose-related elevations in extracellular dopamine and serotonin in the brain . The benzofuran derivatives also induced profound behavioral activation characterized by forward locomotion which lasted for at least 2 h post-injection .

Metabolic Pathways

The main metabolite of 5-MAPB (hydrochloride) is 3-carboxymethyl-4-hydroxy amphetamine . The major metabolites of 5-MAPB are 5-APB (N-demethyl metabolite) and 3-carboxymethyl-4-hydroxymethamphetamine .

准备方法

合成路线和反应条件

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 的合成通常涉及以下步骤:

苯并呋喃环的形成: 第一步涉及通过环化反应形成苯并呋喃环。

N-甲基化: 下一步是对胺基进行 N-甲基化,形成 N-甲基丙-2-胺结构。

盐酸盐的形成: 最后,通过使游离碱与盐酸反应形成盐酸盐。

工业生产方法

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 常用的溶剂包括二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO)、乙醇和甲醇 .

化学反应分析

反应类型

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的氧化物。

还原: 还原反应可以将其转化为其还原形式。

取代: 取代反应可以在苯并呋喃环或胺基上发生。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 取代反应通常涉及溴或氯等卤化剂。

形成的主要产物

相似化合物的比较

类似化合物

- 3,4-亚甲二氧基苯丙胺 (MDA)

- 3,4-亚甲二氧基甲基苯丙胺 (MDMA)

- 5-APB(5-MAPB 的 N-脱甲基代谢物)

独特性

5-甲基-α-苯基-2-(丙-2-胺基)苯并呋喃 (盐酸盐) 由于其特定的结构修饰而具有独特性,这些修饰导致独特的药理学特性。 与 MDA 和 MDMA 不同,5-MAPB 不形成α-甲基多巴胺代谢物,这与神经毒性有关 . 这使其成为研究中的宝贵化合物,因为它提供了对苯并呋喃衍生物的影响的见解,而没有相关的 neurotoxic 风险。

属性

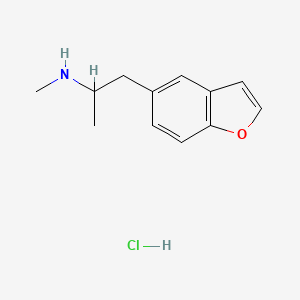

IUPAC Name |

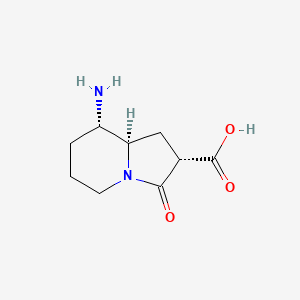

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOMNGVEAOZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)